What is the molecular weight and exact mass of 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid
What is the molecular weight and exact mass of 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid
Introduction
1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid is a unique small molecule featuring a strained azetidine ring, a carboxylic acid, and a butylcarbamoyl side chain. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties.[1][2][3] Its rigid framework can influence molecular conformation and receptor binding.[3] The presence of both a carboxylic acid and an amide group suggests potential for hydrogen bonding and tailored solubility, making a thorough understanding of its fundamental physicochemical properties, such as molecular weight and exact mass, essential for its application in research and drug development.
This guide provides a comprehensive overview of the determination of the molecular weight and exact mass of 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid, detailing the theoretical calculations and the experimental workflows for their verification. While this specific compound is not extensively documented in public chemical databases, its isomeric relationship with well-characterized molecules like Desthiobiotin, which shares the same molecular formula, provides a strong foundation for the determination of its properties.[4][5]
Molecular Structure and Formula Determination
The initial step in characterizing a novel compound is the unambiguous determination of its molecular structure and formula from its chemical name.
Structural Elucidation:
The name 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid is deconstructed as follows:
-
Azetidine-3-carboxylic acid: The core is an azetidine ring with a carboxylic acid group at the 3-position.
-
1-[(Butylcarbamoyl)methyl]: A substituent is attached to the nitrogen atom (position 1) of the azetidine ring. This substituent consists of:
-
A methyl group (-CH₂-).
-
A butylcarbamoyl group, which is a butyl group (-C₄H₉) attached to a carbamoyl group (-C(=O)NH-).
-
This systematic breakdown leads to the chemical structure from which the molecular formula is derived.
Molecular Formula: C₁₀H₁₈N₂O₃
Theoretical Calculation of Molecular Weight and Exact Mass
Based on the molecular formula, the molecular weight and exact mass can be calculated. It is crucial to distinguish between these two fundamental properties:
-
Molecular Weight (Average Mass): This is the sum of the average atomic masses of the constituent atoms, weighted by their natural isotopic abundance. It is expressed in grams per mole ( g/mol ).
-
Exact Mass (Monoisotopic Mass): This is the sum of the masses of the most abundant isotopes of the constituent atoms. It is expressed in Daltons (Da). The exact mass is a key parameter in high-resolution mass spectrometry.[6]
Calculated Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol [4][5][7][8][9][10] |
| Exact Mass | 214.13174 Da[4][5] |
Experimental Determination via Mass Spectrometry
Mass spectrometry (MS) is the cornerstone analytical technique for the experimental determination of molecular weight and exact mass. The choice of ionization technique and analyzer is critical for obtaining accurate data for a molecule like 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid, which contains polar functional groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule by mass spectrometry.
Caption: Workflow for Mass Spectrometry Analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small quantity of the synthesized and purified 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid in a suitable solvent system, such as a mixture of methanol and water. The presence of both polar and non-polar moieties suggests that a solvent mixture will ensure complete solubilization.
-
-
Ionization:
-
Electrospray Ionization (ESI): ESI is the preferred ionization method for this molecule due to its polarity and the presence of acidic (carboxylic acid) and basic (amine) functionalities.
-
Positive Ion Mode: In this mode, the molecule is likely to be protonated to form the pseudomolecular ion [M+H]⁺. The addition of a small amount of formic acid to the solvent can facilitate this protonation.[6]
-
Negative Ion Mode: In this mode, the molecule can be deprotonated at the carboxylic acid group to form [M-H]⁻. Adding a trace of a volatile base like ammonium hydroxide can aid deprotonation.[6]
-
-
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition, a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential. These instruments provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.
-
-
Data Interpretation and Validation:
-
The mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions.
-
For the [M+H]⁺ ion, the expected m/z value would be approximately 215.1390.
-
For the [M-H]⁻ ion, the expected m/z value would be approximately 213.1245.
-
The high-resolution data allows for the confirmation of the molecular formula by comparing the experimentally measured exact mass to the theoretical exact mass. A mass accuracy of within 5 ppm is typically considered confirmation of the elemental composition.
-
Fragmentation Analysis (Tandem MS/MS)
To further validate the structure, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information. For 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid, predictable fragmentation would include:
-
Loss of the butyl group.
-
Cleavage of the amide bond.
-
Decarboxylation (loss of CO₂).
-
Ring opening of the azetidine core.
The fragmentation of amides and carboxylic acids follows well-established pathways that can be used to piece together the molecular structure.[11][12][13]
Conclusion
The determination of the molecular weight and exact mass of 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid is a critical first step in its characterization for any application in research or drug development. Through a combination of theoretical calculations based on its derived molecular formula (C₁₀H₁₈N₂O₃) and experimental verification using high-resolution mass spectrometry, these fundamental properties can be established with a high degree of confidence. The protocols outlined in this guide provide a robust framework for the analysis of this and other novel azetidine derivatives, ensuring scientific integrity and providing the foundational data necessary for further investigation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 445027, Desthiobiotin. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643, dl-Desthiobiotin. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10893345, (4R,5S)-dethiobiotin(1-). Retrieved from [Link]
-
Anderson, W. F., & Smith, J. M. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Cellular Physiology, 108(3), 329-335. Retrieved from [Link]
-
PubChemLite. Dethiobiotin (C10H18N2O3). Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 584-590. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Retrieved from [Link]
-
Kaur, M., & Hundal, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54063-54091. Retrieved from [Link]
-
Inxight Drugs. DESTHIOBIOTIN. Retrieved from [Link]
-
Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Request PDF. Retrieved from [Link]
-
Li, Y., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(4), 741-752. Retrieved from [Link]
-
Kumar, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(40), 5134-5136. Retrieved from [Link]
-
Hopfgartner, G. (2012). Ion fragmentation of small molecules in mass spectrometry. Presentation. Retrieved from [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 4. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. D-Desthiobiotin, 533-48-2 | BroadPharm [broadpharm.com]
- 9. D-Desthiobiotin - Cayman Chemical [bioscience.co.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
